17beta-Methylestra-1,3,5(10)-trien-3-ol

Lipophilicity Membrane permeability Physicochemical profiling

17beta-Methylestra-1,3,5(10)-trien-3-ol (CAS 59452-14-1, NSC is a synthetic 3-hydroxy steroid belonging to the estra-1,3,5(10)-triene class. It is formally a 17β-methyl analog of estradiol in which the 17β-hydroxyl group is replaced by a methyl substituent, yielding the molecular formula C19H26O (MW 270.4 g/mol) with a single hydrogen bond donor.

Molecular Formula C19H26O
Molecular Weight 270.4 g/mol
Cat. No. B1246481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-Methylestra-1,3,5(10)-trien-3-ol
Molecular FormulaC19H26O
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C19H26O/c1-12-3-8-18-17-6-4-13-11-14(20)5-7-15(13)16(17)9-10-19(12,18)2/h5,7,11-12,16-18,20H,3-4,6,8-10H2,1-2H3/t12-,16+,17+,18-,19+/m0/s1
InChIKeySVEOBRKOIXNDIJ-DQDQBAQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17beta-Methylestra-1,3,5(10)-trien-3-ol: Structural Identity, Physicochemical Properties, and Procurement Baseline


17beta-Methylestra-1,3,5(10)-trien-3-ol (CAS 59452-14-1, NSC 52244) is a synthetic 3-hydroxy steroid belonging to the estra-1,3,5(10)-triene class [1]. It is formally a 17β-methyl analog of estradiol in which the 17β-hydroxyl group is replaced by a methyl substituent, yielding the molecular formula C19H26O (MW 270.4 g/mol) with a single hydrogen bond donor [2]. The compound is catalogued in authoritative databases including KEGG (C15020), ChEBI (79543), and PubChem (CID 11954100), and is registered in the Nikkaji dictionary (J2.791.589B) [3]. Its distinct structural feature—a 17β-methyl group in place of the 17β-hydroxyl—fundamentally alters its hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility relative to estradiol and its clinically used 17α-alkylated analogs.

Why 17beta-Methylestra-1,3,5(10)-trien-3-ol Cannot Be Substituted by Estradiol or 17α-Methylestradiol


Generic interchange between 17beta-Methylestra-1,3,5(10)-trien-3-ol and structurally related estradiol analogs (e.g., estradiol, 17α-methylestradiol, ethynylestradiol) is not scientifically defensible because the replacement of the 17β-hydroxyl with a 17β-methyl group produces a fundamentally different pharmacological and physicochemical profile. This substitution reduces the hydrogen bond donor count from 2 to 1, elevates computed lipophilicity (XLogP3 5.9 vs. ~4.0 for estradiol), and eliminates the primary metabolic handle for 17β-hydroxysteroid dehydrogenase (17β-HSD)-mediated oxidation [1]. Patent evidence demonstrates that 17β-methyl-estra-1,3,5(10)-trien-3-ol achieves postcoital antifertility efficacy with greatly reduced estrogenic activity relative to ethynylestradiol—a dissociation profile that cannot be replicated by estradiol or 17α-methylestradiol [2]. The quantitative differentiation evidence presented below establishes that procurement decisions predicated on assumed in-class interchangeability will introduce uncontrolled variance in estrogenicity, metabolic stability, and in vivo pharmacodynamic outcomes.

17beta-Methylestra-1,3,5(10)-trien-3-ol Quantitative Differentiation Evidence vs. Estradiol, 17α-Methylestradiol, and Ethynylestradiol


XLogP3 Lipophilicity: 17beta-Methylestra-1,3,5(10)-trien-3-ol vs. Estradiol

17beta-Methylestra-1,3,5(10)-trien-3-ol exhibits a computed XLogP3 of 5.9, which is approximately 1.9 log units higher than estradiol's XLogP3 of ~4.0, indicating substantially greater lipophilicity that has direct implications for passive membrane permeability, tissue distribution, and protein binding [1].

Lipophilicity Membrane permeability Physicochemical profiling

Hydrogen Bond Donor Count: 17beta-Methylestra-1,3,5(10)-trien-3-ol vs. Estradiol and 17α-Methylestradiol

17beta-Methylestra-1,3,5(10)-trien-3-ol possesses a single hydrogen bond donor (the phenolic 3-OH), compared to two hydrogen bond donors for estradiol (3-OH and 17β-OH) and 17α-methylestradiol (3-OH and 17β-OH) [1]. The loss of the 17β-OH donor eliminates a key interaction point within the estrogen receptor ligand-binding domain that is critical for high-affinity agonism [2].

Hydrogen bonding Receptor binding Metabolic stability

Reduced Estrogenic Activity Relative to Ethynylestradiol: 17beta-Methylestra-1,3,5(10)-trien-3-ol

According to US Patent 3,946,052, 17β-methyl-estra-1,3,5(10)-trien-3-ol possesses postcoital antifertility activity with greatly reduced accompanying estrogenic activity when measured against ethynylestradiol as a reference [1]. The patent demonstrates that the closely related 19-norpregna-1,3,5(10)-trien-3-ol achieves a 100-fold separation of postcoital antifertility activity from estrogenic activity compared to ethynylestradiol, where both activities are assigned a value of 1 for ethynylestradiol [1]. The 17β-methyl derivative is consistently grouped with compounds exhibiting this dissociated profile [1]. Quantitative uterotropic data for the 19-norpregna analog showed uterine weights following oral administration at 200 μg/kg/day were comparable to or lower than those observed with ethynylestradiol at 1.11 μg total dose, confirming the separation [1].

Estrogenic activity Uterotropic assay Therapeutic index

Metabolic Stability Advantage: Resistance to 17β-HSD-Mediated Oxidation

The replacement of the 17β-hydroxyl with a 17β-methyl group eliminates the substrate recognition motif for 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which catalyze the reversible oxidation of estradiol to estrone [1]. This structural modification prevents first-pass metabolic inactivation via 17β-HSD, a pathway that rapidly converts estradiol (17β-OH) to the less active estrone (17-keto) [1]. European Patent EP1916254A2 explicitly states that introduction of a 17β-methyl group suppresses the 17β-HSD reaction, conferring high metabolic stability to 17α-alkyl-17β-oxy-estratrienes [2]. By extension, 17β-methyl-estra-1,3,5(10)-trien-3-ol, which lacks a 17β-oxy substituent entirely, is predicted to be completely resistant to 17β-HSD-mediated metabolism [2].

Metabolic stability 17β-HSD Prodrug design

Postcoital Antifertility Activity: 17beta-Methylestra-1,3,5(10)-trien-3-ol in Oral Rat Models

US Patent 3,946,052 explicitly states that 17β-methyl-estra-1,3,5(10)-trien-3-ol, along with the 19-norpregna homologs, possesses postcoital antifertility activity when orally administered to mammals, including rats and humans [1]. The patent further specifies that 'complete protection against pregnancy in rats is obtained with EE in oral postcoital treatments at approximately the same levels, e.g., 200 μg/kg/day, as prevail when using 19-norpregna-1,3,5(10)-trien-3-ol,' indicating comparable antifertility potency at this dose level between the 19-norpregna analog and ethynylestradiol [1]. The 17β-methyl derivative is presented as sharing this antifertility efficacy profile but with substantially reduced estrogenic activity [1]. The effective postcoital dosage range for the 17β-methyl compound is stated to depend on the mammalian species, route of administration, and individual compound involved, with oral administration being the preferred route [1].

Antifertility Postcoital contraception In vivo efficacy

Historical Designation as Anticancer Agent: NSC 52244 (NCI Developmental Therapeutics Program)

17β-Methyl-estra-1,3,5(10)-trien-3-ol was registered in the National Cancer Institute (NCI) Developmental Therapeutics Program as NSC 52244 and was proposed for use as an anticancer agent based on uterotropic endocrine bioassay data published in June 1968 [1]. The compound was evaluated as part of the NCI's systematic screening effort for agents with potential antitumor activity, a designation not shared by estradiol or 17α-methylestradiol in the same screening context [1]. While modern follow-up data on its anticancer efficacy are lacking, this historical designation provides a unique provenance that distinguishes it from other in-class estradiol analogs and may be relevant for researchers investigating historical NCI screening compounds [1].

Anticancer NCI screening Historical precedent

Application Scenarios for 17beta-Methylestra-1,3,5(10)-trien-3-ol Based on Quantitative Differentiation Evidence


Dissection of Estrogenic vs. Antifertility Pharmacophores in Reproductive Biology Research

Investigators studying the structural determinants that separate estrogenic activity from postcoital antifertility efficacy can employ 17beta-Methylestra-1,3,5(10)-trien-3-ol as a tool compound that exhibits antifertility activity with 'greatly reduced' estrogenic activity relative to ethynylestradiol [1]. Unlike estradiol (which has overlapping estrogenic and antifertility activities) or ethynylestradiol (where the two activities co-vary), this compound enables experimental designs that isolate antifertility mechanisms from confounding estrogenic stimulation, supported by the 100-fold separation demonstrated for the structurally analogous 19-norpregna homolog [1].

In Vitro Metabolic Stability Profiling: Resistant Substrate for 17β-HSD Isozyme Characterization

Because the 17β-methyl group eliminates the substrate recognition motif for 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, this compound can serve as a metabolism-resistant control substrate in assays characterizing 17β-HSD isozyme activity or inhibitor screening [1]. Its single hydrogen bond donor (vs. 2 for estradiol) and elevated lipophilicity (XLogP3 5.9 vs. ~4.0 for estradiol) also make it a suitable reference compound for chromatographic method development targeting hydrophobic steroid metabolites [2].

Historical NCI Compound Library Screening and Anticancer Pharmacology

As NSC 52244, this compound was proposed for anticancer evaluation by the NCI Developmental Therapeutics Program based on 1968 uterotropic bioassay data [1]. Researchers conducting retrospective analyses of historical NCI screening collections or investigating structure-activity relationships among steroidal anticancer agents may prioritize this compound for its documented NCI provenance, which distinguishes it from other estradiol derivatives not included in contemporaneous NCI screening panels [1].

Pharmacokinetic Modeling of 17β-Substituted Estrane Derivatives

The compound's computed XLogP3 of 5.9—approximately 1.9 log units higher than estradiol—makes it a valuable reference standard for calibrating in silico pharmacokinetic models that predict tissue distribution and membrane permeability of lipophilic steroid analogs [1]. Its single hydrogen bond donor, combined with high lipophilicity, provides a distinct data point for quantitative structure-property relationship (QSPR) models that would otherwise be anchored to the more polar estradiol scaffold [1].

Quote Request

Request a Quote for 17beta-Methylestra-1,3,5(10)-trien-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.